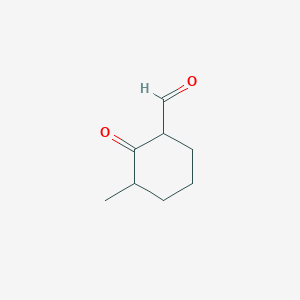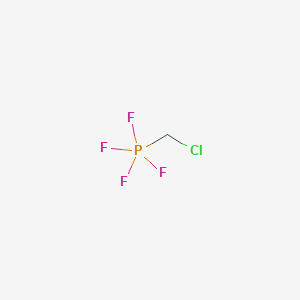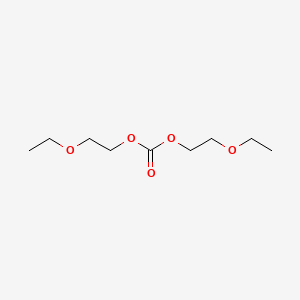
Bis(2-ethoxyethyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethoxyethyl) carbonate is an organic compound with the molecular formula C8H16O5 It is a type of carbonate ester, which is characterized by the presence of a carbonate group (CO3) bonded to two ethoxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) carbonate can be synthesized through the reaction of ethylene carbonate with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80°C and a pressure of 1 to 2 atmospheres. The catalyst used can be a base such as potassium carbonate or an acid such as sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethoxyethyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethylene glycol and ethanol.
Transesterification: It can react with alcohols to form different carbonate esters.
Polymerization: It can be used as a monomer in the synthesis of polycarbonates.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or titanium isopropoxide.
Polymerization: Often conducted under an inert atmosphere with a catalyst such as dibutyltin dilaurate.
Hydrolysis: Ethylene glycol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(2-ethoxyethyl) carbonate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of cyclic carbonates and polycarbonates.
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems. Its ability to form biodegradable polycarbonates makes it a candidate for developing biocompatible materials for medical implants and controlled drug release.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers. These polymers are utilized in various applications, including coatings, adhesives, and sealants. Its role in the synthesis of non-isocyanate polyurethanes is also of significant interest due to the growing demand for environmentally friendly materials.
Wirkmechanismus
The mechanism by which bis(2-ethoxyethyl) carbonate exerts its effects is primarily through its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that can undergo ring-opening polymerization to form polycarbonates. The molecular targets and pathways involved in its biological applications are related to its biodegradability and biocompatibility, making it suitable for use in medical devices and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Bis(2-methoxyethyl) carbonate: Similar in structure but with methoxy groups instead of ethoxy groups.
Bis(2-ethylhexyl) carbonate: Contains longer alkyl chains, resulting in different physical properties.
Dimethyl carbonate: A simpler carbonate ester with two methyl groups.
Uniqueness: Bis(2-ethoxyethyl) carbonate is unique due to its balance of reactivity and stability. Its ethoxyethyl groups provide a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Compared to bis(2-methoxyethyl) carbonate, it offers slightly different solubility and reactivity profiles, which can be advantageous in specific synthetic and industrial processes.
Eigenschaften
CAS-Nummer |
2049-74-3 |
|---|---|
Molekularformel |
C9H18O5 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
bis(2-ethoxyethyl) carbonate |
InChI |
InChI=1S/C9H18O5/c1-3-11-5-7-13-9(10)14-8-6-12-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
BLWNPYNZLCQESL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)OCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


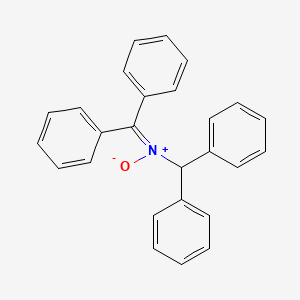
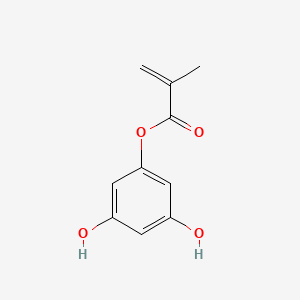
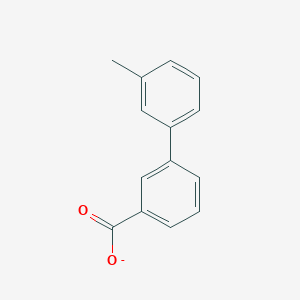
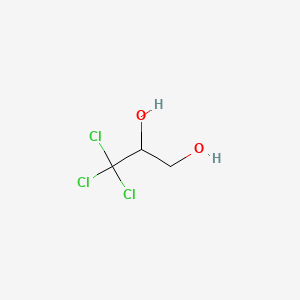



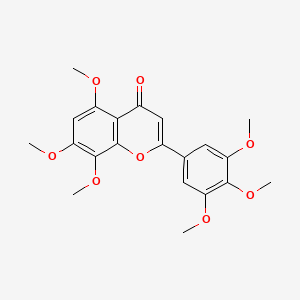

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)

